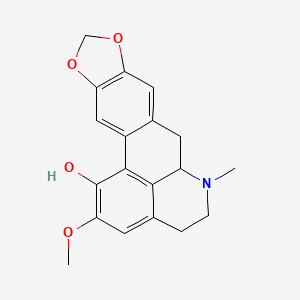

(+/-)-Domesticine

CAS No.: 24316-05-0

Cat. No.: VC17161593

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24316-05-0 |

|---|---|

| Molecular Formula | C19H19NO4 |

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | 18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol |

| Standard InChI | InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3 |

| Standard InChI Key | ZMNSHBTYBQNBPV-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(±)-Domesticine (C₁₉H₁₉NO₄) is a chiral alkaloid with a molecular weight of 325.4 g/mol . Its IUPAC name, (12S)-18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.0²,¹⁰.0⁴,⁸.0¹⁶,²⁰]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol, reflects its intricate pentacyclic framework, which integrates an isoquinoline core with fused dioxole and azapentacyclic rings . The racemic (±)-form comprises equal proportions of the (12S) and (12R) enantiomers, though natural sources typically yield the (12S)-configuration .

Table 1: Key Physicochemical Properties of (±)-Domesticine

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₄ |

| Molecular Weight | 325.4 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 67.8 Ų |

Spectroscopic and Chromatographic Identifiers

The compound’s UV-Vis spectrum shows absorption maxima at 280 nm (aromatic π→π* transitions) and 320 nm (n→π* transitions of the methoxy and hydroxyl groups) . Mass spectrometry (ESI-MS) reveals a primary ion at m/z 326.4 [M+H]⁺, consistent with its molecular weight .

Natural Occurrence and Biosynthesis

Plant Sources

(±)-Domesticine is predominantly isolated from:

In N. domestica, domesticine coexists with nantenine (O-methyldomesticine), a structural analog with a methylated hydroxyl group . Biosynthetically, it derives from tyrosine via the isoquinoline pathway, involving oxidative coupling and O-methylation .

Pharmacological Activity

Cytotoxic Effects in Cancer Models

A seminal study evaluated domesticine derivatives against human colon cancer cells (HCT-116 and Caco-2) . Key findings include:

-

IC₅₀ Range: 23–38 μM for lead compounds, comparable to etoposide .

-

Structure-Activity Relationship (SAR):

Table 2: Cytotoxicity of Domesticine Derivatives (HCT-116 Cell Line)

| Derivative | Substituent at C1 | IC₅₀ (μM) |

|---|---|---|

| D1 | Methoxy | 28 |

| D2 | Ethoxy | 23 |

| D3 | Benzoyloxy | 38 |

Source: Adapted from cytotoxicity assays

Synthetic and Analytical Approaches

Synthesis Challenges

Racemic synthesis of domesticine remains underexplored. Current strategies for analogous aporphines involve:

-

Pictet-Spengler Cyclization: To construct the isoquinoline core.

A recent method for N-acylated phenylalanine derivatives (e.g., Route B in source ) achieved 98.5% purity via PyBOP-mediated coupling, suggesting applicability to domesticine analogs .

Analytical Methods

-

HPLC: Reverse-phase C18 columns with UV detection at 280 nm .

-

Chiral Resolution: Use of amylose-based columns to separate (±)-enantiomers .

Applications and Future Directions

Anticancer Drug Development

The compound’s moderate cytotoxicity and SAR flexibility position it as a scaffold for hybrid molecules. For example, conjugating domesticine with platinum(II) centers could enhance DNA intercalation .

Biochemical Probes

(±)-Domesticine’s fluorescence properties (λₑₘ = 450 nm) enable its use as a pH-sensitive probe in cellular imaging .

Limitations and Research Gaps

-

Pharmacokinetics: No data on absorption, distribution, or metabolism.

-

Toxicity: Acute and chronic toxicity profiles remain uncharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume